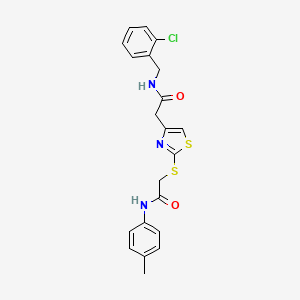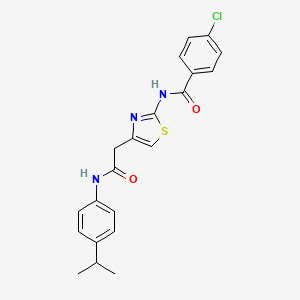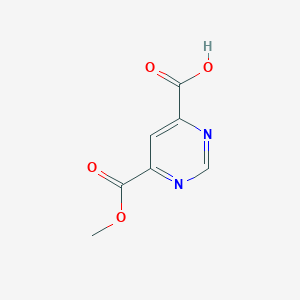
4,6-Dicarbonsäure-Pyrimidin-Monomethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives can be synthesized through various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Wissenschaftliche Forschungsanwendungen
Radiopharmazeutische Sonden
4,6-Dicarbonsäure-Pyrimidin-Monomethylester wurde bei der Synthese von monomeren und dimeren Komplexen mit dem organometallischen fac-[M(CO)3]+ (M = Re und 99mTc) Kern verwendet . Diese Komplexe werden als potenzielle radiopharmazeutische Sonden untersucht .
Bildgebungsanwendungen
Die mit this compound gebildeten Komplexe werden für die zukünftige Gestaltung von Bildgebungsanwendungen untersucht . Die Fähigkeit, Komplexe mit radioaktiven Elementen zu bilden, macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Bildgebungstechniken .
Therapeutische Anwendungen
Dieselben Komplexe werden auch auf ihre potenziellen therapeutischen Anwendungen untersucht . Die radioaktiven Eigenschaften dieser Komplexe könnten für die gezielte Therapie bei verschiedenen Erkrankungen genutzt werden .
Theranostische Anwendungen
Theranostik ist ein Gebiet, das Therapie und Diagnostik kombiniert. Die Komplexe von this compound werden auf ihre potenziellen theranostischen Anwendungen untersucht . Dies könnte eine gleichzeitige Diagnose und Behandlung von Krankheiten ermöglichen .
Synthese von Biomolekülen
4,6-Dicarbonsäure-Pyrimidin, eine verwandte Verbindung, ist eine natürlich vorkommende heterocyclische Verbindung, die in vielen Organismen als Baustein von Biomolekülen vorkommt . Es ist an verschiedenen Stoffwechselwegen beteiligt, einschließlich der Synthese von Purin- und Pyrimidinbasen, die die Bausteine von DNA und RNA sind .
Regulierung von Stoffwechselwegen
4,6-Dicarbonsäure-Pyrimidin ist auch an der Regulation des Zitronensäurezyklus während des Glukosestoffwechsels beteiligt . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Rollen bei der Stoffwechselregulation spielt .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of Pyrimidine-4,6-dicarboxylic acid monomethyl ester are not fully understood yet. Pyrimidines are known to play a crucial role in biochemical reactions. They are involved in the synthesis of DNA and RNA, regulation of the Krebs cycle during glucose metabolism , and potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrimidines and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrimidines and their derivatives are important areas of study .
Dosage Effects in Animal Models
Studies on similar compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
Understanding how similar compounds are transported and distributed, including any transporters or binding proteins they interact with, could provide valuable insights .
Subcellular Localization
Understanding how similar compounds are localized within the cell, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles, could provide valuable insights .
Eigenschaften
IUPAC Name |
6-methoxycarbonylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRMRJXNBERPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
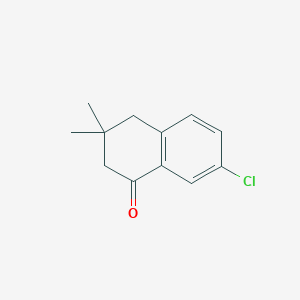
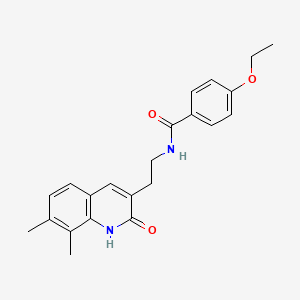
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)
